1-[(4-methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-[(4-Methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (abbreviated as 4MMPTA) is an organic compound that is used in a wide range of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent dye. It has a broad range of applications in the fields of chemistry, biochemistry, and biology. 4MMPTA is a relatively new compound and has only recently been studied in detail.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been recognized for their antimicrobial properties. The presence of the 1,2,3-triazole moiety in the compound’s structure suggests potential use as an antimicrobial agent. Research indicates that similar structures exhibit activity against a range of bacterial and fungal pathogens .
Anticancer Research
The triazole ring system is a common feature in many anticancer agents. The methoxyphenyl group attached to the triazole could interact with various biological targets, making it a valuable scaffold for developing new anticancer drugs. Studies have shown that triazole derivatives can inhibit the growth of cancer cells by interfering with cell division and proliferation .
Anti-HIV Applications
Compounds containing the 1,2,3-triazole ring have been explored for their anti-HIV properties. The ability of these compounds to inhibit key enzymes in the HIV replication cycle makes them candidates for further investigation as potential anti-HIV medications .
Antitubercular Agents
The triazole core is also involved in the synthesis of compounds with antitubercular activity. Given the ongoing need for new treatments against drug-resistant strains of tuberculosis, the compound could serve as a starting point for the development of novel antitubercular agents .
Analgesic and Anti-inflammatory Uses
Many triazole derivatives are known to possess analgesic and anti-inflammatory properties. The compound’s structural similarity to known pain-relieving and inflammation-reducing agents suggests possible applications in this area, potentially leading to the development of new therapeutic options for pain management .
Enzyme Inhibition
Triazoles are often used in the design of enzyme inhibitors due to their ability to mimic the transition state of enzymatic reactions. This compound could be investigated for its potential to inhibit enzymes that are therapeutic targets for various diseases .
Mechanism of Action
Target of Action
For instance, 4-Methoxyamphetamine, a compound with a similar methoxyphenyl structure, acts as a potent and selective serotonin releasing agent
Mode of Action
For example, in the case of electrophilic aromatic substitution reactions of benzene derivatives, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
For instance, a compound with a similar structure, 1-(2-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, has been reported to hydrolyze the second messenger cAMP, a key regulator of many important physiological processes .
Result of Action
For instance, 4-Methoxyamphetamine, a compound with a similar methoxyphenyl structure, acts as a potent and selective serotonin releasing agent , which could lead to various cellular effects.
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-methyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8-11(12(16)17)13-14-15(8)7-9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTIKNUZLFXZLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
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